Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNJYSFLRQUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system followed by the introduction of the formyl and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Reactivity
- Formyl Group (Target Compound): Enables Schiff base formation and participation in Knoevenagel or Wittig reactions, critical for synthesizing imines or α,β-unsaturated carbonyl derivatives .
- Amino Derivatives: The primary amine (CAS 1638744-35-0) and methylamine (CAS 2306274-89-3) derivatives are nucleophilic, facilitating amide bond formation or reductive alkylation. The Boc group enhances stability during these reactions .
- Carboxylic Acid (CAS 1454843-77-6) : Useful in peptide coupling or esterification reactions .
Steric and Electronic Effects
Stereochemical Considerations
- The S- and R-enantiomers of the amino derivative (CAS 1638744-35-0 and 1638744-92-9) highlight the importance of chirality in drug design, particularly for targeting enantioselective biological pathways .
Stability and Handling
Biological Activity
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (CAS Number: 2137704-05-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 225.28 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.
The mechanism by which spirocyclic compounds exert their biological effects often involves inhibition of key enzymes or modulation of signaling pathways. For example, inhibitors targeting MmpL3 have demonstrated efficacy against tuberculosis, indicating that spirocyclic structures can interact with critical bacterial targets . Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related compounds have been investigated in various contexts:
- Dengue Virus Inhibition : A study demonstrated that certain spirocyclic compounds inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential as antiviral agents .
- Tuberculosis Models : Compounds with similar structures have been tested in murine models for their ability to combat tuberculosis, providing insights into their therapeutic potential against bacterial infections .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 2137704-05-1 | C12H19NO3 | Potential antiviral activity |
| Tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate | 1638744-92-9 | C11H20N2O2 | Antimicrobial properties |
| Spirocycle MmpL3 Inhibitors | Various | Various | Effective against tuberculosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
